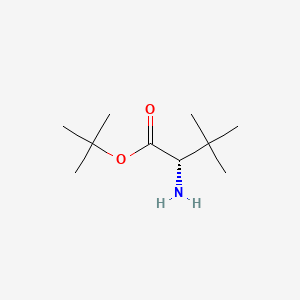

tert-butyl (2S)-2-amino-3,3-dimethylbutanoate

Descripción general

Descripción

Tert-butyl 3-methyl-L-valinate is a chemical compound that belongs to the class of amino acid derivatives. It is widely used in scientific research as a building block for the synthesis of various biologically active molecules. This compound is particularly important in the fields of medicinal chemistry and organic synthesis due to its unique properties and versatility.

Métodos De Preparación

Tert-butyl 3-methyl-L-valinate can be synthesized through several methods. One common synthetic route involves the reaction of L-valine with tert-butanol in the presence of hydrochloric acid . This reaction typically occurs under controlled conditions to ensure the desired product is obtained with high purity. Industrial production methods may involve similar processes but on a larger scale, with additional purification steps to meet commercial standards .

Análisis De Reacciones Químicas

Tert-butyl 3-methyl-L-valinate undergoes various chemical reactions, including oxidation, reduction, and substitution . Common reagents used in these reactions include multinuclear and intramolecular hydrogen, as well as nonpolar solvents . For example, it can undergo irreversible oxidation to form β-unsaturated ketones, which are important intermediates in medicinal chemistry . The major products formed from these reactions depend on the specific conditions and reagents used.

Aplicaciones Científicas De Investigación

Tert-butyl 3-methyl-L-valinate has a wide range of scientific research applications. In organic synthesis, it is used to synthesize various oxazolidinones, which are crucial in pharmaceutical research and development. Additionally, it plays a role in the biosynthesis of natural products, such as butyrolactol A, an antifungal polyketide.

Mecanismo De Acción

The mechanism of action of tert-butyl (2S)-2-amino-3,3-dimethylbutanoate involves its role as a linker in the formation of antibody-drug conjugates (ADCs) and Proteolysis Targeting Chimeras (PROTACs). As a non-cleavable linker, it forms a stable bond between the antibody or PROTAC and the drug molecule, allowing the drug to be specifically delivered to cells expressing the target antigen. This targeted delivery enhances the efficacy of the drug while minimizing off-target effects.

Comparación Con Compuestos Similares

Tert-butyl 3-methyl-L-valinate can be compared with other similar compounds, such as tert-butyl L-valinate and tert-butyl (2S)-2-amino-3-methylbutanoate . These compounds share similar structural features and chemical properties but may differ in their specific applications and reactivity. For example, tert-butyl L-valinate is commonly used in the synthesis of β-unsaturated ketones, while tert-butyl (2S)-2-amino-3,3-dimethylbutanoate is more versatile in its applications in polymer science and organic synthesis .

Conclusion

Tert-butyl 3-methyl-L-valinate is a valuable compound in scientific research, with diverse applications in chemistry, biology, medicine, and industry. Its unique properties and versatility make it an essential building block for the synthesis of various biologically active molecules. Understanding its preparation methods, chemical reactions, and mechanism of action can further enhance its utility in research and development.

Actividad Biológica

Tert-butyl (2S)-2-amino-3,3-dimethylbutanoate is an organic compound derived from the amino acid leucine. It possesses a molecular formula of C₁₀H₂₁NO₂ and a molecular weight of 185.28 g/mol. This compound is notable for its structural properties, which contribute to its diverse applications in organic synthesis and medicinal chemistry. The presence of the tert-butyl group significantly influences its chemical behavior, making it a valuable building block in various research fields.

Chemical Structure and Properties

The unique structure of this compound includes a tert-butyl ester group, which imparts distinct chemical properties compared to similar compounds. This structural feature enhances its reactivity and solubility, facilitating its use in synthetic applications.

| Property | Value |

|---|---|

| Molecular Formula | C₁₀H₂₁NO₂ |

| Molecular Weight | 185.28 g/mol |

| Log P (octanol/water) | 2.75 |

| Solubility | High |

Biological Activity

1. Mechanism of Action

Research indicates that this compound may interact with various biological targets, including neurotransmitter receptors and enzymes involved in metabolic processes. Its amino group allows for potential nucleophilic interactions, while the tert-butyl group provides steric hindrance that can influence binding affinities.

2. Applications in Drug Development

The compound has been explored as a chiral auxiliary in aldol reactions and other carbon-carbon bond-forming reactions, enabling the synthesis of complex chiral molecules with high enantioselectivity. It serves as an important intermediate in pharmaceutical chemistry, particularly in developing drugs targeting neurological disorders or modulating amino acid pathways.

3. Case Studies

Several studies have highlighted the biological relevance of this compound:

- Chiral Auxiliary Role : In one study, the compound was utilized as a chiral auxiliary to enhance enantioselectivity in synthetic pathways, demonstrating its utility in producing bioactive compounds.

- Peptide Synthesis : Following peptide chain assembly, the tert-butyl group can be cleaved under specific conditions to reveal functional peptides. This method is valuable for synthesizing therapeutic peptides.

Toxicology and Safety Profile

While specific toxicological data on this compound is limited, related compounds have shown varying degrees of toxicity. For instance, studies on similar tert-butyl derivatives have indicated potential irritative effects on skin and eyes at higher concentrations . Therefore, caution should be exercised when handling this compound.

Propiedades

IUPAC Name |

tert-butyl (2S)-2-amino-3,3-dimethylbutanoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H21NO2/c1-9(2,3)7(11)8(12)13-10(4,5)6/h7H,11H2,1-6H3/t7-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IGZORTGLYQDNMF-SSDOTTSWSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)C(C(=O)OC(C)(C)C)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)(C)[C@@H](C(=O)OC(C)(C)C)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H21NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20460127 | |

| Record name | tert-butyl 3-methyl-L-valinate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20460127 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

187.28 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

61169-85-5 | |

| Record name | tert-butyl 3-methyl-L-valinate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20460127 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.